2-Bromomethyl-4-methyl-5-trifluoromethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-4-methyl-5-trifluoromethylpyridine is a chemical compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-methyl-5-trifluoromethylpyridine typically involves the bromination of 4-methyl-5-trifluoromethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-methyl-5-trifluoromethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Bromomethyl-4-methyl-5-trifluoromethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-methyl-5-trifluoromethylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-Bromomethyl-4-methyl-5-trifluoromethylpyridine can be compared with other similar compounds such as:
2-Bromomethyl-4-methylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methyl-5-trifluoromethylpyridine: Lacks the bromomethyl group, affecting its reactivity and applications.
2-Bromo-5-trifluoromethylpyridine: Lacks the methyl group, leading to variations in its chemical behavior and uses.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1246466-71-6 |
---|---|
Molecular Formula |
C8H7BrF3N |
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-6(3-9)13-4-7(5)8(10,11)12/h2,4H,3H2,1H3 |
InChI Key |
JTQGTJNITCGAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.